

A Comprehensive Safety and Handling Guide for Methyl 2-bromo-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-bromo-6-methylbenzoate**

Cat. No.: **B1631332**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

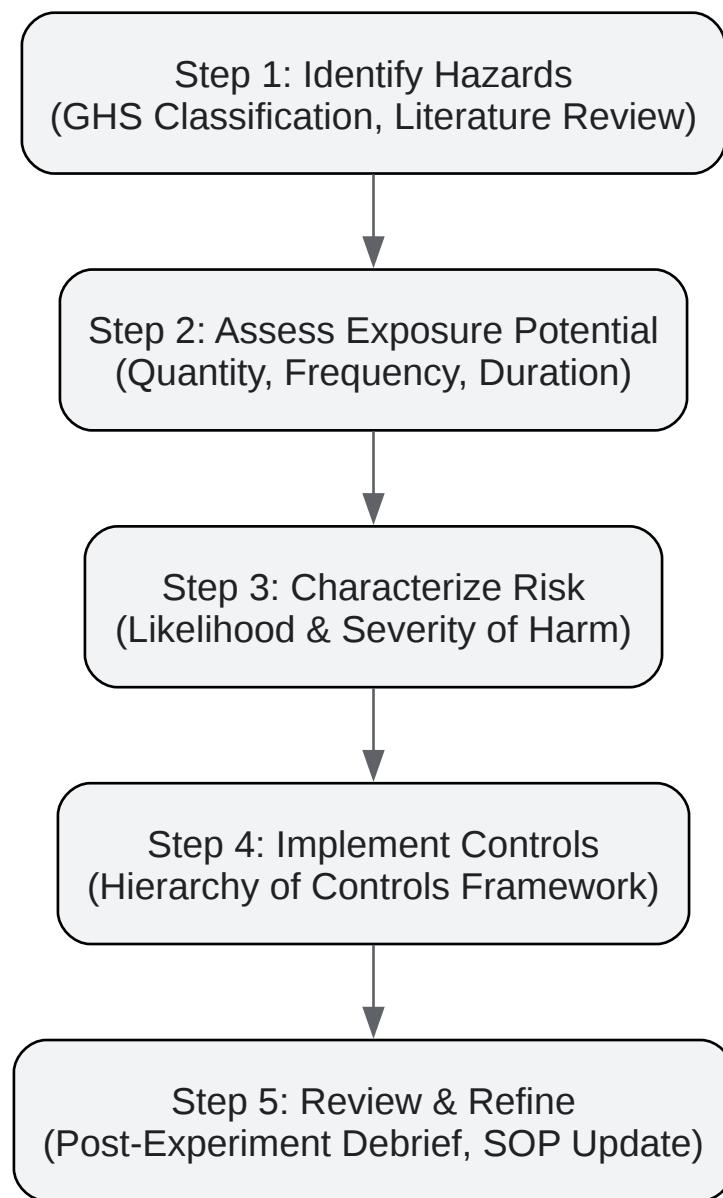
This guide provides an in-depth analysis of the safety protocols and handling procedures for **Methyl 2-bromo-6-methylbenzoate** (CAS No. 99548-56-8). As a key intermediate in various organic syntheses, particularly in the development of pharmaceuticals and specialty chemicals, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.^{[1][2]} This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety measures, offering a framework for proactive risk mitigation grounded in the principles of chemical safety and industrial hygiene.

Section 1: Hazard Identification and Proactive Risk Assessment

A foundational principle of laboratory safety is the thorough understanding of a substance's inherent hazards before its use. **Methyl 2-bromo-6-methylbenzoate** is a compound that demands respect due to its classification as an irritant and a substance with acute toxicity.^[3] A proactive risk assessment is not merely a procedural formality but a critical scientific step to design and implement effective safety controls.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating chemical hazards. The classification for **Methyl 2-bromo-6-methylbenzoate** underscores the need for careful handling.

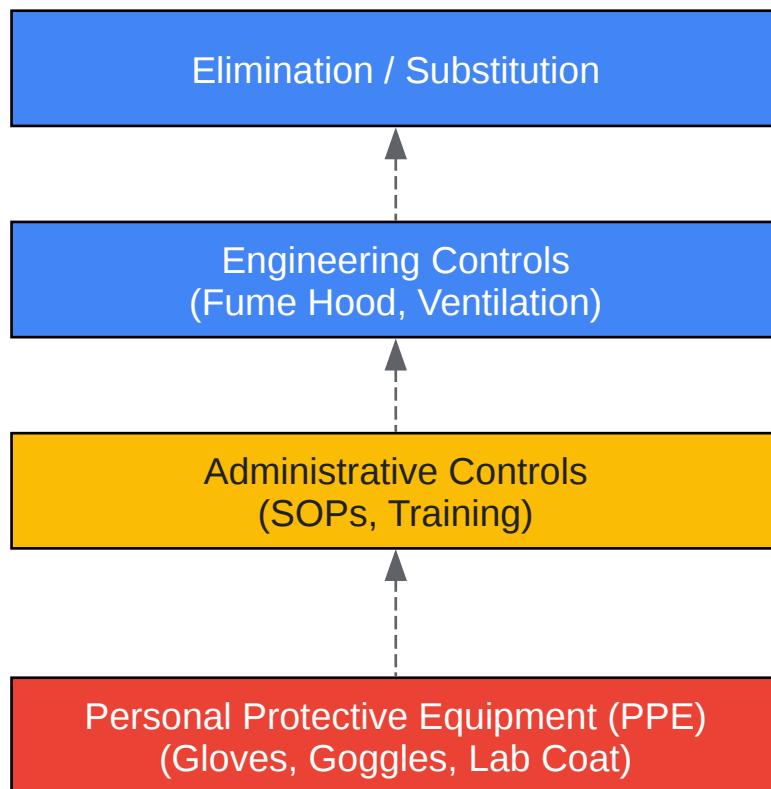

Hazard Class	Hazard Statement	GHS Pictogram	Signal Word
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07	Warning
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled	GHS07	Warning
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	GHS07	Warning
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation	GHS07	Warning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System	H335: May cause respiratory irritation	GHS07	Warning

Source: Crysdot LLC

These classifications indicate that the primary routes of hazardous exposure are ingestion, inhalation, and direct contact with skin and eyes. The irritant nature of the compound necessitates robust controls to prevent any direct contact with the operator.

The Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential hazards are identified and controlled. This process should be documented and reviewed before undertaking any new procedure involving this compound.



[Click to download full resolution via product page](#)

Caption: The iterative workflow for chemical risk assessment.

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

The most effective safety strategies rely on a multi-layered system known as the hierarchy of controls. This framework prioritizes the most reliable and effective measures over those that are more dependent on human behavior.

[Click to download full resolution via product page](#)

Caption: The Hierarchy of Controls prioritizes systemic solutions.

- Elimination/Substitution: In a research context, substituting a hazardous chemical is often not possible. However, the principle encourages scientists to critically evaluate if a less hazardous alternative could achieve the same synthetic outcome.
- Engineering Controls: This is the most critical layer of protection for handling **Methyl 2-bromo-6-methylbenzoate**.
 - Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood.^[3] This is non-negotiable. The hood's primary function is to capture and exhaust harmful vapors, preventing inhalation, and to provide a physical barrier against splashes and spills.

- Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, preventing the accumulation of fugitive emissions.
- Safety Equipment: Eyewash stations and safety showers must be located in close proximity to the workstation.[4]
- Administrative Controls: These are the procedures and policies that minimize exposure.
- Standard Operating Procedures (SOPs): Detailed, written SOPs for every experiment involving this compound are required.
- Training: All personnel must be trained on the specific hazards of **Methyl 2-bromo-6-methylbenzoate** and the established SOPs before beginning work.
- Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with higher-level controls. It should never be the sole method of protection.
- Eye Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. Standard safety glasses are insufficient.[1][3]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for defects before each use and change them immediately if contamination is suspected.[3]
- Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[3]

Section 3: Protocol for Safe Weighing and Transfer

This section provides a field-proven, step-by-step methodology for a common laboratory task, illustrating the integration of safety controls into the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Standard operating workflow for handling the compound.

Step-by-Step Methodology:

- Preparation: Before bringing the chemical into the work area, verify that the chemical fume hood is operational and its certification is current. Assemble all necessary glassware, utensils, and a designated hazardous waste container within the hood.
- Personal Protective Equipment (PPE): Don all required PPE: lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
- Weighing: Place an analytical balance inside the fume hood. Use a tared, stable container (e.g., a beaker or flask) to weigh the desired amount of **Methyl 2-bromo-6-methylbenzoate**. Perform the transfer slowly to minimize the risk of splashing or aerosol generation. Immediately and securely close the main reagent bottle.
- Transfer to Reaction Vessel: If applicable, add a solvent to the weighing container to dissolve the compound before transferring it to the main reaction vessel. This minimizes the loss of material and the risk of spilling a neat, concentrated liquid.
- Decontamination and Cleanup: Thoroughly decontaminate any reusable items (spatulas, etc.) that came into contact with the chemical. Wipe down the work surface within the fume hood with an appropriate solvent. Dispose of all contaminated disposable items (e.g., wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.^[3]
- Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.^{[3][4]}

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure Route	First Aid Protocol
Inhalation	Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][5]
Skin Contact	Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [3][5] Seek medical attention if irritation develops or persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting.[6] Wash out the mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[3]

Accidental Release Procedures

For a small spill contained within a fume hood:

- Alert: Notify others in the immediate area.
- Isolate: Keep the fume hood sash as low as possible.
- Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
- Contain & Absorb: Cover the spill with an inert absorbent material, such as sand or vermiculite.[3]
- Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]

- Decontaminate: Clean the spill area thoroughly.
- Dispose: Ensure the waste is disposed of through the institution's hazardous waste program.
[3]

Do not allow spilled material to enter drains or waterways.[3]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical powder or carbon dioxide extinguishers for small fires.[3] Water spray or alcohol-resistant foam can be used for larger fires.[4]
- Hazardous Combustion Products: Thermal decomposition can produce highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][4]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4]

Section 5: Properties, Storage, and Disposal

Proper storage and disposal are integral parts of the chemical lifecycle and are critical for long-term safety and environmental protection.

Physical and Chemical Properties

Property	Value
CAS Number	99548-56-8[7][8]
Molecular Formula	C9H9BrO2[7][8]
Molecular Weight	229.07 g/mol [2]
Appearance	Colorless to pale yellow liquid[1][2]
Boiling Point	~254.3 °C at 760 mmHg
Melting Point	~25-27 °C[1]
Solubility	Soluble in many organic solvents (e.g., ether, benzene, ethanol)[1]

Handling and Storage

- Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in the management of potentially hazardous chemicals.[3]
- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][4] The storage area should be segregated from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3][4]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[3][4]
- Conditions to Avoid: Keep away from heat, sparks, and open flames.[3]

Disposal Considerations

Disposal of **Methyl 2-bromo-6-methylbenzoate** and its containers must be conducted as special hazardous waste.[3] Engage a licensed professional waste disposal service and adhere strictly to all local, state, and federal environmental regulations.[3] Under no circumstances should this chemical be disposed of down the drain or with general laboratory trash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 2-bromo-6-methylbenzoate | CAS#:99548-56-8 | Chemsoc chemsrc.com
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Methyl 2-bromo-6-methylbenzoate | 99548-56-8 chemicalbook.com
- 8. Methyl 2-bromo-6-methylbenzoate CAS#: 99548-56-8 m.chemicalbook.com

- To cite this document: BenchChem. [A Comprehensive Safety and Handling Guide for Methyl 2-bromo-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631332#methyl-2-bromo-6-methylbenzoate-safety-data-sheet\]](https://www.benchchem.com/product/b1631332#methyl-2-bromo-6-methylbenzoate-safety-data-sheet)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com